3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid
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Overview
Description
3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid: is a chemical compound with the molecular formula C12H12O5S and a molecular weight of 268.28568 g/mol . This compound belongs to the class of benzo(b)thiophene derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid typically involves the condensation of appropriate methoxy-substituted benzaldehydes with thiophene derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydrobenzo(b)thiophene-3-carboxylic acid
- 2,3,5-Trisubstituted thiophenes
- 3-Hydroxy-2-thiophene carboxylic derivatives
Uniqueness: 3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid is unique due to its specific substitution pattern on the benzo(b)thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
94157-96-7 |
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Molecular Formula |
C12H12O5S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
methyl 5,6-dimethoxy-1-benzothiophene-3-carboperoxoate |
InChI |
InChI=1S/C12H12O5S/c1-14-9-4-7-8(12(13)17-16-3)6-18-11(7)5-10(9)15-2/h4-6H,1-3H3 |
InChI Key |
PGSWHMVFPRKVTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CS2)C(=O)OOC)OC |
Origin of Product |
United States |
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